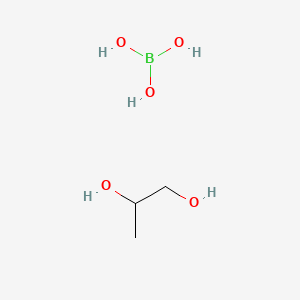

Propylene glycol borate

Description

Propylene glycol borate is a borate ester derived from the reaction of propylene glycol (C₃H₈O₂) and boric acid (H₃BO₃). It is characterized by its ability to form cross-linked networks in polymeric matrices, making it valuable in applications such as lubricants, bioprotective gels, and hydrophobic material synthesis. For example, in ophthalmic formulations, this compound interacts with galactomannan to stabilize tear films and reduce friction during blinks . Additionally, it serves as a modifying agent in synthesizing hydrophobic nanostructured zinc borate, where its use increases the contact angle from 0° (hydrophilic) to 21.66°, enhancing hydrophobicity .

Properties

CAS No. |

60267-33-6 |

|---|---|

Molecular Formula |

C3H11BO5 |

Molecular Weight |

137.93 g/mol |

IUPAC Name |

boric acid;propane-1,2-diol |

InChI |

InChI=1S/C3H8O2.BH3O3/c1-3(5)2-4;2-1(3)4/h3-5H,2H2,1H3;2-4H |

InChI Key |

YFMUPHJGWWRKLX-UHFFFAOYSA-N |

Canonical SMILES |

B(O)(O)O.CC(CO)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Magnesium Borate (Mg₃(BO₃)₂)

Table 1: Key Differences Between Propylene Glycol Borate and Magnesium Borate

| Property | This compound | Magnesium Borate |

|---|---|---|

| Structure | Organic borate ester | Inorganic crystalline borate |

| Primary Applications | Lubricants, hydrophobic gels | Adsorption, wastewater treatment |

| Hydrophobicity | Moderate (contact angle ~21°) | Hydrophilic |

| Synthesis Method | Esterification | Pechini sol-gel |

Comparison with Zinc Borate (3ZnO·3B₂O₃·3.5H₂O)

Hydrophobicity Modulation :

- Zinc borate is inherently hydrophilic (contact angle 0°) but becomes hydrophobic when modified with agents like propylene glycol (21.66°), kerosene (17.95°), or oleic acid (103.19°) .

- This compound itself contributes to hydrophobicity but is less effective than oleic acid.

Functional Roles :

- Zinc borate is used in flame retardants and coatings, where hydrophobicity is critical .

- This compound acts as both a functional component in gels and a modifier in material synthesis.

Table 2: Hydrophobicity of Modified Zinc Borate

| Modifying Agent | Contact Angle (°) |

|---|---|

| None (Reference) | 0.00 |

| Propylene Glycol | 21.66 |

| Oleic Acid | 103.19 |

Comparison with Trimethyl Borate (C₃H₉BO₃)

Physical Properties :

- Trimethyl borate has a boiling point of 67.5°C and is highly volatile, limiting its use in high-temperature applications .

- This compound, derived from 1,2-propylene glycol (boiling point 187.6°C), offers greater thermal stability .

Comparison with Guar Borate/HP Gel Matrix

Functional Mechanism :

- Guar borate gels rely on borate ions to cross-link galactomannan, forming a bioprotective matrix. Propylene glycol in these gels reduces aqueous layer evaporation and enhances lubricity .

- This compound itself may participate in similar cross-linking but is distinct from guar borate complexes.

Table 3: Application-Specific Performance

| Compound | Key Advantage | Example Use Case |

|---|---|---|

| This compound | Stabilizes tear film | Ophthalmic lubricants |

| Guar Borate/HP Gel | Reduces blink friction | Dry eye treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.